2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 2-Methyl-4-(4-(quinolin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 2-Methyl-4-(4-(isoquinolin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Uniqueness
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides a versatile site for further functionalization. This combination of features makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core substituted with a piperazine moiety and a trifluoromethyl group. The molecular formula is C17H20F3N7, and it has a molecular weight of approximately 390.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H20F3N7 |
Molecular Weight | 390.4 g/mol |
IUPAC Name | This compound |
InChI Key | LRWIOIXNKPVSPY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its efficacy against human breast cancer cells, showing an IC50 value comparable to established chemotherapeutics.
Case Study Example :
A study evaluated the compound's effect on breast cancer cell lines, revealing that it inhibited cell proliferation effectively at concentrations as low as 18 μM. The mechanism was linked to the inhibition of poly(ADP-ribose) polymerase (PARP), a target known for its role in DNA repair mechanisms in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research indicated that it could significantly reduce the production of pro-inflammatory cytokines in macrophage cells stimulated by lipopolysaccharides (LPS).
Key Findings :
- The compound decreased inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) protein expression levels.
- Molecular docking studies suggested strong interactions with the active sites of these enzymes, indicating a potential for developing new anti-inflammatory therapies .
Comparative Analysis
When compared to similar compounds within the pyrimidine and piperazine classes, this compound stands out due to its unique trifluoromethyl substitution which enhances its biological activity.
Compound | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High | Moderate |
4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine | Moderate | High |
Properties
IUPAC Name |
2-methyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-20-11(14(15,16)17)9-12(21-10)22-5-7-23(8-6-22)13-18-3-2-4-19-13/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWLUQAXIIOTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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